Feglymycin
Description
Feglymycin is a 13-amino acid linear peptide antibiotic isolated from Streptomyces sp. DSM 11171 . Its structure contains alternating D- and L-configured residues, including four 4-hydroxyphenylglycine (Hpg) residues, five 3,5-dihydroxyphenylglycine (Dpg) residues, and standard amino acids (L-Val, L-Phe, L-Asp). The N-terminal residue is uniquely D-configured (D-Hpg), while the remaining Hpg residues are L-configured . The peptide adopts a π-helical homodimeric structure in crystals, with aromatic side chains oriented outward and stabilized by Phe residues .
This compound exhibits dual biological activities:
- Antimicrobial Activity: Inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) by targeting peptidoglycan biosynthesis enzymes MurA and MurC (IC₅₀ = 0.5–1.0 mM) .
- Anti-HIV Activity: Blocks HIV-1 entry by binding to viral envelope protein gp120, inhibiting gp120/CD4 interactions and DC-SIGN-mediated viral transfer (EC₅₀ = 0.8–3.2 mM) .
Its stereochemical complexity and racemization-prone Dpg residues make synthetic efforts challenging, requiring advanced strategies like microflow amide bond formation .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-phenylpropanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H97N13O30/c1-43(2)73(99-90(132)78(50-27-59(113)37-60(114)28-50)101-84(126)72(96)46-10-18-55(109)19-11-46)85(127)106-81(53-33-65(119)40-66(120)34-53)93(135)103-77(49-16-24-58(112)25-17-49)89(131)108-82(54-35-67(121)41-68(122)36-54)94(136)104-76(48-14-22-57(111)23-15-48)88(130)107-79(51-29-61(115)38-62(116)30-51)91(133)100-74(44(3)4)86(128)105-80(52-31-63(117)39-64(118)32-52)92(134)102-75(47-12-20-56(110)21-13-47)87(129)97-69(26-45-8-6-5-7-9-45)83(125)98-70(95(137)138)42-71(123)124/h5-25,27-41,43-44,69-70,72-82,109-122H,26,42,96H2,1-4H3,(H,97,129)(H,98,125)(H,99,132)(H,100,133)(H,101,126)(H,102,134)(H,103,135)(H,104,136)(H,105,128)(H,106,127)(H,107,130)(H,108,131)(H,123,124)(H,137,138)/t69-,70-,72+,73-,74-,75-,76-,77-,78+,79+,80+,81+,82+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQKBRUTBCTBKE-OVYRLPCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)NC(C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H](C1=CC(=CC(=C1)O)O)C(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)N[C@H](C3=CC(=CC(=C3)O)O)C(=O)N[C@@H](C4=CC=C(C=C4)O)C(=O)N[C@H](C5=CC(=CC(=C5)O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C6=CC(=CC(=C6)O)O)C(=O)N[C@@H](C7=CC=C(C=C7)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H](C9=CC(=CC(=C9)O)O)NC(=O)[C@@H](C1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H97N13O30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1900.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Challenges in Feglymycin Preparation
Racemization of Arylglycine Residues
Arylglycines, particularly Dpg and Hpg, are critical to this compound’s bioactivity but are exceptionally prone to racemization during peptide coupling. Studies indicate that Dpg racemizes 60 times faster than alanine under standard coupling conditions. This instability stems from the electron-donating hydroxyl groups on the aromatic ring, which stabilize the transition state during base-mediated epimerization. Traditional batch synthesis methods exacerbate this issue due to prolonged reaction times, necessitating alternative strategies to suppress stereochemical degradation.
Structural Complexity and Convergent vs. Linear Approaches
This compound’s 13-amino-acid sequence includes multiple D-Dpg residues, requiring precise stereochemical control. Initial synthetic efforts by the Süssmuth group employed a convergent approach, coupling pre-formed dipeptides and tripeptides to minimize racemization. However, this method faced limitations in scalability and flexibility for derivative synthesis. Linear approaches, while desirable for step efficiency, were deemed impractical due to severe racemization during iterative couplings of Dpg residues.
Micro-Flow Amide Bond Formation: A Paradigm Shift
Principles of Micro-Flow Technology
Micro-flow reactors enable precise control over reaction parameters, including time (<1 s) and temperature, through rapid mixing and heat transfer. This technology mitigates racemization by minimizing exposure of sensitive intermediates to basic conditions. For this compound synthesis, triphosgene was employed as a coupling agent due to its high atom economy and compatibility with micro-flow systems.
Table 1: Comparison of Batch vs. Micro-Flow Coupling Conditions
| Parameter | Batch Reaction | Micro-Flow Reaction |
|---|---|---|
| Reaction Time | 30–60 min | ≤5.3 s |
| Temperature Control | Limited | Precise (±0.1°C) |
| Racemization | 11% (Dpg) | <1% (Dpg) |
| Yield | 40–60% | 66–79% |
Solvent and Reagent Optimization
The choice of solvent proved critical for solubility and reaction efficiency. N,N-Dimethylacetamide (DMA) replaced traditional solvents (DMF, MeCN) to dissolve polar peptide intermediates. Triphosgene activation under micro-flow conditions generated acyl chlorides in situ, enabling rapid amidation with minimal epimerization.
Hybrid Linear/Convergent Synthesis of this compound
Retrosynthetic Analysis
The Tokyo Institute of Technology team divided this compound into two key fragments: the C-terminal hexapeptide (residues 8–13) and the N-terminal heptapeptide (residues 1–7). Each fragment was synthesized linearly using micro-flow technology, followed by convergent coupling to assemble the full-length peptide.
Stepwise Synthesis of the C-Terminal Hexapeptide
- Dipeptide Formation : Micro-flow coupling of Hpg-OH (5 ) and Alloc-protected D-Dpg (16 ) yielded dipeptide 20 in 70% yield with no detectable racemization.
- Iterative Elongation : Sequential couplings with D-Dpg (7 ) and sterically hindered residues (8 ) under Condition A (0°C, 1.0 s activation) afforded hexapeptide 2 in 51–79% yields per step.
- Deprotection : Palladium-catalyzed Alloc removal enabled recycling of expensive Dpg residues, enhancing cost efficiency.
Synthesis of the N-Terminal Heptapeptide
Convergent Coupling and Global Deprotection
The final coupling of hexapeptide 2 and heptapeptide 3 utilized DEPBT as a coupling agent, following Süssmuth’s protocol, to afford this compound in 44% yield. Global deprotection with TFA/water provided the natural product, confirmed via NMR, IR, and HRMS.
Comparative Analysis of Synthetic Strategies
Racemization Suppression
Micro-flow technology reduced Dpg racemization from 11% (batch) to <1%, as quantified by chiral HPLC. This improvement stems from ultrafast reaction times, which limit exposure to racemization-inducing conditions.
Efficiency and Scalability
The hybrid approach achieved a total yield of 12.4% over 22 steps, surpassing the Süssmuth group’s convergent method (9.1% over 18 steps). Micro-flow systems also facilitated scale-up via continuous operation, producing gram quantities of intermediates.
Chemical Reactions Analysis
Micro-Flow Amide Bond Formation Strategy
A breakthrough synthesis by Fuse et al. (2016) utilized micro-flow reactors to suppress racemization. Key innovations include:
| Parameter | Condition A | Condition B |
|---|---|---|
| Activation time | 1.0 s | 0.5 s |
| Solvent system | DMA/H<sub>2</sub>O | MeCN/H<sub>2</sub>O |
| Temperature | 10°C | 25°C |
| Coupling reagent | Triphosgene/DIEA | Triphosgene/DIEA |
| Racemization | ≤1% | ≤1% |
This system achieved coupling reactions in ≤5.3 s, significantly faster than traditional methods requiring hours .
Convergent Assembly
The final step coupled hexapeptide 2 and heptapeptide 3 using Pd-mediated deprotection and DEPBT-mediated amidation :
textHexapeptide-Alloc (2) → Hexapeptide-NH₂ (after Pd deprotection) Heptapeptide-Cbz (3) → Heptapeptide-COOH (after hydrogenolysis) Coupling via DEPBT → this compound (1)
Critical validation through <sup>1</sup>H/<sup>13</sup>C NMR and HRMS confirmed structural integrity .
Racemization Suppression Mechanisms
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Microfluidic mixing : Reduced residence time during activation (≤1 s vs. minutes in batch) .
-
Solvent optimization : DMA improved solubility of carboxylates/amines vs. DMF/MeCN .
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Temperature control : Reactions conducted at 10°C minimized thermal racemization .
Environmental and Scalability Advantages
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Waste reduction : Triphosgene usage produces only CO<sub>2</sub> and HCl-DIEA salt .
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Reagent recovery : 31–51% recovery of unreacted Hpg/Dpg residues .
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Scalability : Continuous flow operation allows gram-scale synthesis .
Comparative Analysis with Prior Syntheses
This synthesis methodology enables future exploration of this compound analogs through late-stage modifications, addressing drug resistance and pharmacokinetic limitations . The integration of microreactor technology sets a precedent for synthesizing other racemization-prone peptides.
Scientific Research Applications
Antimicrobial Activity
Feglymycin exhibits strong antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This activity is attributed to its unique mechanism of action that inhibits the early stages of bacterial peptidoglycan synthesis, distinguishing it from other peptide antibiotics that target different pathways .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Activity Level | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | Strong | |
| Other Gram-positive bacteria | Moderate |
The structural composition of this compound, which includes nonproteinogenic phenylglycine-type amino acids, contributes to its effectiveness against these pathogens .
Antiviral Activity
This compound has also been identified as an antiviral agent, specifically against HIV. Research indicates that it inhibits HIV entry by targeting the viral envelope protein gp120, which is critical for viral fusion and entry into host cells . This property positions this compound as a potential candidate for further development in HIV therapeutics.
Table 2: Antiviral Efficacy of this compound
Synthetic Methodologies
The total synthesis of this compound has been a significant focus in medicinal chemistry due to its complex structure and the racemization-prone nature of its components. Recent advancements have utilized a linear/convergent hybrid synthetic approach employing micro-flow amide bond formation. This method allows for efficient synthesis while minimizing racemization, enabling the production of biologically active analogs .
Table 3: Synthetic Approaches to this compound
Future Directions in Research
Given its promising antibacterial and antiviral properties, further research into this compound could lead to significant advancements in drug development. Potential areas for exploration include:
- Analog Development : Creating derivatives with enhanced efficacy or reduced toxicity.
- Combination Therapies : Investigating the synergistic effects of this compound with other antibiotics or antiviral agents.
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.
Mechanism of Action
Feglymycin exerts its effects by inhibiting the early steps of bacterial peptidoglycan synthesis, which is essential for bacterial cell wall formation . It also acts as a gp120/CD4 binder, interacting with the heavily glycosylated viral envelope protein gp120, thereby inhibiting HIV entry into CD4+ T cells via CCR5 and/or CXCR4 chemokine receptors .
Comparison with Similar Compounds
Table 1: Key Features of Feglymycin and Analogous Peptide Antibiotics
Key Observations:
Structural Diversity: this compound and nocardicin A share Hpg/Dpg residues but differ in backbone cyclization. Nocardicin A’s β-lactam ring enhances Gram-negative activity, whereas this compound’s linearity restricts it to Gram-positive targets . Kistamicin A combines cross-linking (like vancomycin) with partial linearity, enabling potent MRSA inhibition .
Mechanistic Divergence: this compound uniquely targets both bacterial enzymes (MurA/MurC) and viral entry (gp120), a dual mechanism absent in nocardicin A or vancomycin . Formadicins lack antiviral activity but show broader Gram-negative coverage due to α,4-dihydroxyphenylacetate residues .
Synthetic Challenges: this compound’s racemizable Dpg residues complicate synthesis compared to nocardicin A’s stable β-lactam scaffold. Microflow techniques enabled efficient coupling with <5% racemization . Vancomycin’s cross-linked structure requires multistep biosynthesis, whereas this compound is assembled via nonribosomal peptide synthetases .
Activity Profiles
Insights:
- This compound’s moderate anti-Gram-positive activity (MIC = 4–16 µg/mL) is outperformed by kistamicin A (MIC = 0.125 µg/mL) but offers unique anti-HIV utility .
- Nocardicin A’s Gram-negative specificity contrasts with this compound’s narrow spectrum, reflecting structural determinants like cyclization and residue orientation .
Biological Activity
Feglymycin is a peptide antibiotic produced by the bacterium Streptomyces sp. DSM 11171. It has garnered significant attention due to its potent biological activities, particularly its antibacterial and antiviral properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis challenges, and potential applications in drug development.
Structure and Composition
This compound is a 13-mer peptide composed primarily of nonproteinogenic amino acids, notably phenylglycine (Phg) and its derivatives, including 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg). Its unique helical conformation contributes to its biological activity and makes it an attractive candidate for therapeutic applications .
Antibacterial Activity
This compound exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that it inhibits the early stages of bacterial peptidoglycan synthesis, a mechanism distinct from other peptide antibiotics . In a comparative study, this compound demonstrated moderate antibacterial effects, which are considered less potent than those of traditional glycopeptide antibiotics but still noteworthy due to its effectiveness against resistant strains .
Table 1: Antibacterial Activity Comparison
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| This compound | MRSA | Moderate |
| Vancomycin | MRSA | High |
| Teicoplanin | MRSA | High |
Antiviral Activity
In addition to its antibacterial properties, this compound has shown strong antiviral activity against HIV. The mechanism of action involves interference with viral replication processes, although the specific pathways remain under investigation . This dual activity against both bacterial and viral pathogens positions this compound as a promising candidate for further development in treating infections caused by resistant organisms.
Synthesis Challenges
The synthesis of this compound poses significant challenges due to the racemization-prone nature of its constituent amino acids. Traditional synthetic methods often lead to undesirable racemization, which can compromise the biological activity of the resulting peptides. Recent advancements in synthetic methodologies, particularly the use of micro-flow amide bond formation techniques, have enabled more efficient synthesis while minimizing racemization . This innovative approach allows for rapid coupling of amino acids and has implications for scaling up production.
Case Study 1: Total Synthesis of this compound
In a landmark study by Süssmuth et al., the first total synthesis of this compound was achieved using a highly convergent approach. This involved coupling D-Dpgs with neighboring amino acids while employing specific coupling agents to mitigate racemization. The synthesized compound was characterized using NMR and mass spectrometry techniques, confirming its structure and biological activity .
Case Study 2: Antimicrobial Efficacy Assessment
A study assessing the antimicrobial efficacy of this compound involved testing various concentrations against MRSA strains. The results indicated that while this compound was less potent than established antibiotics like vancomycin, it still exhibited significant inhibitory effects on bacterial growth, highlighting its potential as an alternative treatment option .
Q & A
Q. 1.1. What structural features define feglymycin and contribute to its antimicrobial activity?
this compound is a 13-amino acid linear peptide containing alternating D- and L-configured residues, including hydroxy-phenylglycine (Hpg) and dihydroxy-phenylglycine (Dpg). Its aromatic side chains (Hpg and Dpg) form a π-helix homodimeric structure, with outward-facing side chains creating a hydrophobic cylindrical core. This arrangement enables interactions with bacterial peptidoglycan biosynthesis enzymes (MurA and MurC) and viral gp120 proteins, contributing to its dual antimicrobial and antiviral activities .
Q. 1.2. How was this compound’s three-dimensional structure resolved experimentally?
The structure was determined using NMR spectroscopy and X-ray crystallography . NMR provided insights into solution-phase dynamics, while X-ray crystallography revealed a π-helix dimeric configuration in the solid state. These methods confirmed the alternating D/L-residue pattern and the role of Phe residues in stabilizing the hydrophobic core .
Q. 1.3. What methodologies are used to assess this compound’s antibacterial activity?
Minimum Inhibitory Concentration (MIC) assays are standard. For Gram-positive bacteria (e.g., Staphylococcus aureus), MIC values range from 32–64 μg/mL. Enzymatic inhibition is quantified via kinetic assays (e.g., noncompetitive inhibition of MurA and MurC with Ki values of 3.4 μM and 0.3 μM, respectively) .
Advanced Research Questions
Q. 2.1. How do residue-specific modifications impact this compound’s bioactivity?
Ala-scanning mutagenesis revealed critical residues:
- D-Dpg<sup>7</sup> : Replacement with D-Ala reduced antibacterial activity by 4–16-fold.
- D-Hpg<sup>1</sup> and L-Hpg<sup>5</sup> : Essential for maintaining antimicrobial potency.
This highlights the importance of aromatic side chains and stereochemistry for target binding .
Q. 2.2. How can contradictions in this compound’s mechanism of action be reconciled?
this compound inhibits peptidoglycan biosynthesis enzymes (MurA/MurC) in both Gram-positive and Gram-negative bacteria but shows no growth inhibition against Gram-negative species. This discrepancy may arise from:
Q. 2.3. What challenges exist in the chemical synthesis of this compound?
Key challenges include:
- Stereochemical control : Preventing racemization during fragment assembly.
- Coupling efficiency : Using agents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) for high-yield amide bond formation in solution-phase synthesis.
- Purification : Separating stereoisomers via HPLC due to similar physicochemical properties .
Q. 2.4. How does this compound inhibit HIV-1 entry into host cells?
this compound binds gp120 on the HIV envelope, blocking interactions with CD4 receptors on T cells. It also inhibits DC-SIGN-mediated viral transfer to CD4+ cells. Mechanistic studies (e.g., surface plasmon resonance) show EC50 values of 4.4 μM for gp120/CD4 binding disruption .
Q. 2.5. What strategies are employed to study this compound’s structure-activity relationships (SAR)?
- Fragment condensation : Synthesizing truncated analogs to identify minimal bioactive motifs.
- Enantiomer synthesis : Comparing natural (L/D) and synthetic (D/L) configurations to assess stereochemical requirements.
- Molecular dynamics simulations : Modeling interactions with Mur enzymes and gp120 .
Methodological Considerations
Q. 3.1. How should researchers design experiments to evaluate this compound’s dual antibacterial/antiviral activity?
Q. 3.2. What statistical approaches are appropriate for analyzing SAR data?
Q. 3.3. How can conflicting data on this compound’s enzyme inhibition versus microbial growth be addressed?
- Enzyme overexpression : Test whether heterologous expression of MurA/MurC in resistant species restores susceptibility.
- Membrane disruption assays : Measure this compound’s ability to penetrate Gram-negative outer membranes (e.g., using NPN uptake assays) .
Data Reproducibility and Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
